molecular formula C9H10ClNO2 B14416258 (1-Chloro-2-nitropropyl)benzene CAS No. 86705-92-2

(1-Chloro-2-nitropropyl)benzene

Cat. No.: B14416258
CAS No.: 86705-92-2
M. Wt: 199.63 g/mol
InChI Key: VMYWRBRKOIYPGJ-UHFFFAOYSA-N
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Description

(1-Chloro-2-nitropropyl)benzene is a nitro-substituted benzene derivative characterized by a chloro and nitro group attached to a propyl chain bonded to the aromatic ring.

Properties

CAS No.

86705-92-2

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

(1-chloro-2-nitropropyl)benzene

InChI

InChI=1S/C9H10ClNO2/c1-7(11(12)13)9(10)8-5-3-2-4-6-8/h2-7,9H,1H3

InChI Key

VMYWRBRKOIYPGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-2-nitropropyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of chlorobenzene, followed by the introduction of a propyl group through Friedel-Crafts alkylation. The nitration process involves treating chlorobenzene with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. The Friedel-Crafts alkylation is then carried out using propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-2-nitropropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium hydroxide or potassium hydroxide.

Major Products Formed

    Oxidation: (1-Amino-2-nitropropyl)benzene.

    Reduction: (1-Amino-2-nitropropyl)benzene.

    Substitution: (1-Hydroxy-2-nitropropyl)benzene.

Scientific Research Applications

(1-Chloro-2-nitropropyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Chloro-2-nitropropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

1-Chloro-2-cyclopropylbenzene (CAS 10292-67-8)

  • Molecular Formula : C₉H₉Cl
  • Molecular Weight : 152.62 g/mol
  • Key Substituents : Chloro (-Cl) and cyclopropyl (-C₃H₅) groups.
  • Structural Differences : Unlike (1-Chloro-2-nitropropyl)benzene, the cyclopropyl group introduces a strained three-membered ring instead of a nitropropyl chain. The cyclopropyl group is mildly electron-withdrawing due to ring strain but may engage in conjugation, whereas the nitro group in the target compound strongly deactivates the benzene ring .
  • Applications: Cyclopropane derivatives are often used in medicinal chemistry due to their bioactivity.

(2,2-Dichloro-1-methylcyclopropyl)benzene (CAS 3591-42-2)

  • Molecular Formula : C₁₀H₁₀Cl₂
  • Molecular Weight : 201.09 g/mol
  • Key Substituents : Two chloro (-Cl) groups and a methyl-substituted cyclopropane ring.
  • Structural Differences : The dichloro and methylcyclopropyl substituents create distinct steric and electronic effects. The target compound’s nitro group enhances electrophilic substitution reactivity, while the dichloro groups here may favor nucleophilic substitution or elimination reactions .
  • Safety: Dichloro compounds often exhibit higher toxicity compared to monochloro analogs, whereas nitro groups may increase flammability.

[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene (CAS 1004968-11-9)

  • Molecular Formula : C₁₀H₁₁ClOS
  • Molecular Weight : 214.71 g/mol
  • Key Substituents : Chloro (-Cl), methylcyclopropyl, and sulfinyl (-SO-) groups.
  • This compound’s applications may lean toward asymmetric synthesis or catalysis, whereas nitroaromatics are more common in explosives and dyes .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
This compound* C₉H₁₀ClNO₂† ~199.64† -Cl, -NO₂ on propyl chain High electrophilic substitution
1-Chloro-2-cyclopropylbenzene C₉H₉Cl 152.62 -Cl, cyclopropyl Moderate ring-opening reactivity
(2,2-Dichloro-1-methylcyclopropyl)benzene C₁₀H₁₀Cl₂ 201.09 -Cl, methylcyclopropyl Nucleophilic substitution favored
[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene C₁₀H₁₁ClOS 214.71 -Cl, -SO-, methylcyclopropyl Polar, potential chiral catalysis

*Estimated based on structural similarity; †Calculated theoretically.

Research Findings and Implications

  • Electronic Effects : Nitro groups in this compound significantly reduce electron density on the benzene ring, making it less reactive toward electrophilic attacks compared to cyclopropyl or methyl-substituted analogs. However, the nitro group enhances susceptibility to nucleophilic aromatic substitution under specific conditions .
  • Safety Considerations : Nitroaromatics generally pose higher risks of explosivity and toxicity compared to chloro- or sulfinyl-substituted derivatives. Proper handling and storage are critical for nitro-containing compounds.
  • Synthetic Utility : The propyl chain in this compound offers flexibility for further functionalization, whereas cyclopropane derivatives are constrained by ring strain and stability issues .

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